2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile
Description
2-{[3-(2,3-Dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at the 3-position and a propylamino linker connected to a 2,3-dihydroindole moiety.
Properties
IUPAC Name |
2-[3-(2,3-dihydroindol-1-yl)propylamino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-13-15-6-3-9-19-17(15)20-10-4-11-21-12-8-14-5-1-2-7-16(14)21/h1-3,5-7,9H,4,8,10-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRVVDQTWGKNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCNC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197781-33-1 | |
| Record name | 2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile, also known by its CAS number 1197781-33-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H18N4
- Molar Mass : 278.35 g/mol
- Density : 1.21 g/cm³ (predicted)
- Boiling Point : 516.1 °C (predicted)
- pKa : 6.33 (predicted) .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against different bacterial strains:
- Inhibition of Bacterial Growth : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625–62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5–125 | Disruption of nucleic acid and peptidoglycan production |
The compound has also been noted for its antibiofilm activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of various derivatives of pyridine compounds, including our target compound. The findings indicated that modifications to the indole structure could enhance biological activity significantly .
Example Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, demonstrating that specific substitutions on the indole ring could lead to improved antimicrobial efficacy and reduced cytotoxicity in non-target cells .
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of pyridine and indole compounds exhibit a range of biological activities. The specific compound has shown promise in several areas:
- Anticancer Activity : Compounds containing indole and pyridine moieties have been linked to anticancer properties. Studies suggest that modifications to the pyridine structure can enhance cytotoxic effects against various cancer cell lines .
- Antidepressant Effects : Given the structural similarity to known antidepressants, this compound may influence serotonin pathways, potentially offering therapeutic benefits for mood disorders .
- Neuroprotective Properties : The indole component is known for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to develop new derivatives with enhanced or novel biological activities. For instance:
- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, leading to the formation of complex molecules that may possess desirable pharmacological properties .
- Functionalization : The presence of amino and nitrile groups makes it amenable to further functionalization, allowing for the creation of libraries of compounds for biological screening .
Case Studies
Several studies highlight the applications of similar compounds:
- Anticancer Studies : Research demonstrated that pyridine derivatives exhibited potent activity against breast cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyridine ring significantly influenced potency .
- Neuropharmacological Research : A study investigated the effects of indole derivatives on cognitive function in animal models. Results suggested improvements in memory and learning capabilities, indicating potential applications in treating cognitive disorders .
- Synthetic Methodology Development : A recent publication outlined a novel synthetic route for creating pyridine derivatives from simpler precursors, emphasizing the efficiency and yield improvements achieved through this method .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features can be contextualized by comparing it to related molecules in terms of structural motifs , biological activity , and physicochemical properties . Below is a detailed analysis:
Structural Analogues
Pharmacological and Functional Insights
- MCHR1 Antagonists: Compounds like (+)-SNAP-7941 highlight the role of aromatic amines and carbonitrile-like groups in receptor binding. The propylamino linker in the target compound may similarly facilitate interactions with hydrophobic pockets in CNS targets .
- Antimicrobial Activity : Pyridine-3-carbonitriles with indole substituents (e.g., compound from ) demonstrate broad-spectrum activity, suggesting that the target compound’s carbonitrile group and heteroaromatic core could enhance membrane penetration or enzyme inhibition.
- Spirocyclic Derivatives : The spiro[indoline-pyrrolidine] framework in emphasizes the importance of rigid, three-dimensional structures for selective binding—a feature absent in the target compound but relevant for future derivatization.
Physicochemical Properties
Key Research Findings and Implications
Structural Flexibility: The propylamino linker in the target compound offers conformational flexibility, contrasting with rigid spirocyclic systems . This may improve bioavailability but reduce target selectivity.
Dihydroindole vs.
Preparation Methods
Multicomponent Reaction (MCR) Approach
A one-pot MCR strategy, adapted from nicotinonitrile syntheses, involves condensing 3-acetylindole derivatives with aldehydes, cyanoacetates, and ammonium acetate. For example:
- Reactants : 3-Acetyl-2,3-dihydro-1H-indole, 4-methylbenzaldehyde, ethyl cyanoacetate, and ammonium acetate.
- Conditions : Microwave irradiation (120°C, 20 min) or thermal heating (reflux in ethanol, 6 h).
- Mechanism : Knoevenagel condensation forms an α,β-unsaturated intermediate, followed by cyclization and dehydrogenation to yield the pyridine ring.
Table 1: Optimization of MCR Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 65 |
| NH4OAc | Toluene | 110 | 3 | 72 |
| None | Microwave | 120 | 0.33 | 78 |
Halogenation-Amination Sequence
2-Chloropyridine-3-carbonitrile serves as a key intermediate for nucleophilic substitution:
- Synthesis of 2-Chloropyridine-3-Carbonitrile :
- Amination with 3-(2,3-Dihydro-1H-indol-1-yl)propan-1-amine :
Synthesis of 3-(2,3-Dihydro-1H-Indol-1-yl)Propan-1-Amine
Alkylation-Reduction Pathway
- Alkylation of 2,3-Dihydroindole :
- Azidation and Reduction :
Reductive Amination Alternative
- Reactants : 2,3-Dihydroindole and 3-oxopropanenitrile.
- Conditions : NaBH3CN, MeOH, RT, 6 h.
- Yield : 70% after purification.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
Buchwald-Hartwig Amination
- Catalyst : Pd2(dba)3/Xantphos.
- Base : Cs2CO3, toluene, 110°C, 12 h.
- Advantages : Higher yields (85%) and milder conditions compared to SNAr.
Table 2: Comparison of Coupling Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | None | 68 | 95 |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 85 | 98 |
| Microwave-Assisted SNAr | TBAB | 74 | 97 |
Continuous Flow Synthesis Innovations
Adapting methods from HIV drug intermediates, a continuous flow system enhances reproducibility:
- Knoevenagel Condensation : Ethyl cyanoacetate + aldehyde in EtOH/Al2O3 column (residence time: 5 min).
- Enamine Formation : Reaction with 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine in DCM/3 Å MS.
- Cyclization : Pinner conditions (NH4OAc, AcOH, 70°C) yield the pyridine core.
Analytical Characterization and Validation
- 1H NMR : Key signals include δ 7.88 (d, J=8.0 Hz, pyridine-H), δ 3.83 (s, OCH3), and δ 2.27 (s, CH3).
- 13C NMR : Peaks at δ 165.6 (C=O), δ 121.2 (CN), and δ 110.8 (indole-C).
- HPLC Purity : >98% using C18 column (85% ACN/15% H2O + 0.1% HCO2H).
Challenges and Optimization Opportunities
- Regioselectivity in MCRs : Competing pathways may yield 4- or 6-substituted pyridines; directing groups (e.g., methoxy) improve selectivity.
- Amine Stability : The 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine is prone to oxidation; inert atmospheres and low temperatures are critical.
- Scalability : Continuous flow systems address exothermic risks in large-scale MCRs.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Pyridine Formation : A Knoevenagel condensation or cyanoalkylation reaction is used to construct the pyridine-3-carbonitrile scaffold. For example, Khidre et al. synthesized pyridine-3-carbonitrile derivatives via reactions of active methylene-containing reagents with substituted amines .
Indole Functionalization : The 2,3-dihydroindole moiety is introduced using alkylation or nucleophilic substitution. A propylamine linker is often attached via a Mitsunobu reaction or SN2 displacement.
Amine Coupling : The final step involves coupling the pyridine and indole fragments using carbodiimide-based coupling agents (e.g., EDC/HOBt) or reductive amination.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridine formation | Malononitrile, NH4OAc, EtOH, reflux | 65–78 | |
| Indole alkylation | 1,3-dibromopropane, K2CO3, DMF, 80°C | 70 | |
| Amine coupling | NaBH3CN, MeOH, rt | 82 |
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Crystallization : Slow evaporation from a DCM/hexane mixture yields diffraction-quality crystals.
Data Collection : A synchrotron or Mo-Kα radiation source (λ = 0.71073 Å) is used. SHELX software (e.g., SHELXL for refinement) processes data .
Validation : The indole-propylamine-pyrindine connectivity and bond angles are cross-verified against computational models (e.g., DFT). For example, Vishnupriya et al. resolved a related 3-cyanopyridine derivative using SHELX, confirming planarity of the pyridine ring .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer: SAR studies focus on:
Substituent Variation : Systematic modifications (e.g., replacing the indole with pyrrolopyridine or altering the propylamine linker length) are tested for receptor binding. For instance, Zhong et al. demonstrated that electron-withdrawing groups on the pyridine ring enhance kinase inhibition .
Biological Assays :
- Enzymatic Assays : IC50 values against target enzymes (e.g., kinases) are measured using fluorescence polarization.
- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged) track intracellular accumulation.
Data Integration : Computational tools like CoMFA or molecular docking (using AutoDock Vina) correlate structural features with activity .
Q. Table 2: SAR Trends in Pyridine-3-carbonitrile Derivatives
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from assay variability or impurities. Solutions include:
Reproducibility Checks :
- Replicate experiments using standardized protocols (e.g., NIH Assay Guidance Manual).
- Validate purity via HPLC-MS (≥95% purity threshold).
Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cell-based reporter assays).
Structural Reanalysis : Re-examine crystallographic data (e.g., via CCDC deposition) to rule out polymorphic effects .
Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Q. What computational approaches predict the compound’s interaction with β-adrenergic receptors?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- System Setup : Embed the compound in a lipid bilayer mimicking the receptor’s membrane environment.
- Force Fields : Use CHARMM36 or AMBER for ligand-protein interactions.
Docking Studies :
- Software : Schrödinger Glide or MOE Dock.
- PDB Templates : β3-adrenoreceptor structures (e.g., 4LDL) guide pose prediction .
Free Energy Calculations : MM-GBSA estimates binding energy, highlighting critical residues (e.g., Tyr308 for hydrogen bonding).
Q. Table 3: Key Docking Parameters
| Parameter | Value |
|---|---|
| Grid Box Size | 20 ų |
| Ligand Flexibility | Rotatable bonds: 8 |
| Scoring Function | Glide XP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
